molecular formula C16H18N4O2S2 B2671544 N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)-2-(thiophen-2-yl)acetamide CAS No. 1021253-13-3

N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2671544
CAS No.: 1021253-13-3
M. Wt: 362.47
InChI Key: HMQNBBYPYSWUKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)-2-(thiophen-2-yl)acetamide is a structurally complex molecule featuring a pyridazine core substituted at the 3-position with a thioether-linked 2-oxopyrrolidine ethyl chain and at the 6-position with a 2-(thiophen-2-yl)acetamide group. This compound combines heterocyclic motifs (pyridazine, thiophene, pyrrolidine) with a thioether bridge, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-[6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyridazin-3-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S2/c21-14(10-12-4-3-9-23-12)17-13-5-6-15(19-18-13)24-11-16(22)20-7-1-2-8-20/h3-6,9H,1-2,7-8,10-11H2,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQNBBYPYSWUKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN=C(C=C2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)-2-(thiophen-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological profiles, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

CXHYNZOASB\text{C}_{\text{X}}H_{\text{Y}}N_{\text{Z}}O_{\text{A}}S_{\text{B}}

where XX, YY, ZZ, AA, and BB represent the respective counts of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule. The presence of functional groups such as thiazole and pyridazine is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related pyridazine derivatives. For instance, compounds with similar structures have shown inhibitory effects on mutant forms of isocitrate dehydrogenase (IDH1), which are implicated in various cancers like gliomas and acute myeloid leukemia. A medicinal chemistry campaign produced several potent inhibitors that demonstrated significant reductions in tumor growth in xenograft models after administration .

Anti-inflammatory Effects

Research into thiazole derivatives has revealed promising anti-inflammatory properties. For example, pyrimidine derivatives have been shown to inhibit cyclooxygenase enzymes (COX), with IC50 values comparable to standard anti-inflammatory drugs like celecoxib. The anti-inflammatory activity was confirmed through bioassays such as carrageenan-induced paw edema . The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation.

Antioxidant Activity

Compounds similar to this compound have demonstrated antioxidant properties. Studies indicate that modifications at specific positions on the thiazolidine ring can enhance antioxidant activity, suggesting that structural optimization could yield more effective derivatives .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific substitutions on the core structure significantly influence biological activity. For instance:

CompoundSubstituentActivity TypeObserved Effect
1PyridineAnti-inflammatoryIncreased COX inhibition
2ThiopheneAntioxidantEnhanced lipid peroxidation inhibition
3EthylAnticancerImproved IDH1 inhibition

The presence of electron-donating groups has been associated with enhanced biological activities across various assays.

Case Studies

  • Anticancer Study : A study on a series of pyridazine derivatives demonstrated their effectiveness against IDH1 mutations in vitro and in vivo, leading to lower 2-HG levels in treated tumors compared to controls .
  • Anti-inflammatory Assessment : In a rat model, pyrimidine derivatives showed significant reduction in edema and inflammatory markers compared to indomethacin, indicating comparable efficacy .
  • Antioxidant Evaluation : Compounds with thiazolidine modifications were assessed for their ability to reduce oxidative stress markers in cellular assays, showing promise for further development .

Scientific Research Applications

Biological Activities

Research indicates that N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)-2-(thiophen-2-yl)acetamide exhibits several notable biological properties:

  • Anticancer Activity :
    • The compound has shown potential in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. Its mechanism may involve the modulation of specific signaling pathways related to cell survival and death .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that it may reduce inflammation markers, making it a candidate for treating inflammatory diseases.
  • Antibacterial Properties :
    • The compound has been evaluated for its antibacterial activity against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cells (MCF7), with IC50 values indicating effective dosage levels .
Study 2Anti-inflammatory EffectsShowed reduction in TNF-alpha levels in vitro, suggesting potential for treating rheumatoid arthritis.
Study 3Antibacterial PropertiesExhibited activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its therapeutic potential in infectious diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridazine-Thioether Motifs

  • CB-839 (2-(pyridin-2-yl)-N-(5-(4-(6-(2-(3-(trifluoromethoxy)phenyl)acetamido)pyridazin-3-yl)butyl)-1,3,4-thiadiazol-2-yl)acetamide) Key Differences: CB-839 incorporates a trifluoromethoxy-phenyl group and a thiadiazole ring, enhancing metabolic stability and target affinity compared to the pyrrolidine-thiophene system in the target compound. Biological Relevance: CB-839 is a glutaminase inhibitor under investigation for cancer and non-alcoholic steatohepatitis (NASH) . Synthesis: Similar alkylation strategies for thioether formation are employed, but CB-839 uses a thiadiazole core for rigidity .
  • 2-[6-Oxo-3-(4-thiomorpholinyl)-1(6H)-pyridazinyl]-N-(1,3-thiazol-2-yl)acetamide Key Differences: Replacement of pyrrolidine with thiomorpholine alters solubility and hydrogen-bonding capacity.

Functional Group Variants

  • N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide (Compound 7 in ) Key Differences: A thiadiazole ring replaces pyridazine, and a p-tolylamino group substitutes pyrrolidine. Activity: Thiadiazole-based compounds are common in kinase inhibitors (e.g., CDK5/p25), highlighting the scaffold’s versatility .
  • 2-((4-((4-methoxyphenyl)amino)pteridin-2-yl)amino)ethanol (Compound 12 in ) Key Differences: A pteridine core and ethanolamine side chain contrast with the pyridazine-thioether system.

Thiophene vs. Thiazole Substituents

  • The target compound’s thiophene moiety () may enhance π-π stacking in hydrophobic binding pockets, whereas thiazole-containing analogs (e.g., ) offer hydrogen-bonding via the nitrogen atom.

Pyrrolidine vs. Cyclic Amine Substituents

  • The 2-oxopyrrolidine group in the target compound may confer conformational rigidity compared to thiomorpholine () or piperidine derivatives. Pyrrolidine’s smaller ring size could reduce steric hindrance in enzyme active sites .

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight Key Substituents Biological Activity Reference ID
N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)-2-(thiophen-2-yl)acetamide ~418.5 g/mol Pyridazine, thiophene, pyrrolidine Undisclosed (Kinase inhibition hypothesized)
CB-839 ~563.5 g/mol Pyridazine, thiadiazole, trifluoromethoxy Glutaminase inhibitor (Cancer/NASH)
2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide ~420.5 g/mol Thiazole, thiophene, pyrrolidine Undisclosed (CNS targeting hypothesized)
2-[6-Oxo-3-(4-thiomorpholinyl)-1(6H)-pyridazinyl]-N-(1,3-thiazol-2-yl)acetamide ~407.5 g/mol Pyridazine, thiomorpholine, thiazole Undisclosed (Antimicrobial hypothesized)

Q & A

Q. What synthetic routes are commonly used to prepare this compound?

The compound is synthesized via aminolysis of activated acids (using thionyl chloride or carbonyldiimidazole) followed by alkylation of potassium salts with chloroacetamides . Key steps include:

  • Reacting 6-amino-pyridazinone derivatives with 2-(pyrrolidin-1-yl)ethylthio groups under reflux with K₂CO₃ in methanol .
  • Optimizing molar ratios (e.g., 2.6–2.8-fold excess of sodium methylate) to achieve yields up to 99.9% in esterification or acid hydrolysis steps .

Q. Which spectroscopic techniques confirm the compound’s structural integrity?

  • ¹H NMR : Identifies proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm, pyrrolidinone carbonyl at δ 170–175 ppm) .
  • IR Spectroscopy : Confirms amide (1650–1680 cm⁻¹) and ketone (1700–1750 cm⁻¹) stretches .
  • Mass Spectrometry (MS) : Validates molecular ion peaks and fragmentation patterns aligned with the molecular formula .

Q. How is purity assessed post-synthesis?

  • HPLC : Uses a C18 column with UV detection (254 nm) to achieve ≥95% purity .
  • Melting Point Analysis : Sharp melting points (e.g., 269°C for related compounds) indicate purity .
  • Elemental Analysis : Confirms C, H, N content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can low yields in alkylation steps be mitigated?

Low yields (e.g., 10% for compound 8a vs. 46% for 8b ) may stem from steric hindrance or electronic effects. Strategies include:

  • Optimizing Bases : Using NaOH instead of K₂CO₃ for deprotonation .
  • Microwave-Assisted Synthesis : Enhances reaction efficiency and reduces side products .
  • Phase-Transfer Catalysts : Improve solubility of reactants in biphasic systems .

Q. How can conflicting biological activity data be resolved?

Discrepancies in antimicrobial or antioxidant assays may arise from:

  • Strain Variability : Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .
  • Dose-Response Validation : Test multiple concentrations and replicate assays (e.g., broth microdilution and agar diffusion) .
  • Molecular Docking : Correlates structural features (e.g., thiophene orientation) with activity to explain variations .

Q. What computational methods predict reactivity of the thioether linkage?

  • Density Functional Theory (DFT) : Models electronic environments (B3LYP/6-31G* level) to identify nucleophilic attack sites .
  • Molecular Dynamics Simulations : Assess solvent effects on thioether stability, guiding functionalization conditions .

Q. How are reaction mechanisms for key steps (e.g., aminolysis) elucidated?

  • Kinetic Studies : Monitor intermediates via in situ FTIR or LC-MS to identify rate-determining steps .
  • Isotopic Labeling : Track sulfur or nitrogen atoms to confirm bond formation pathways .

Methodological Considerations

  • Data Contradiction Analysis : Compare NMR shifts across studies to detect impurities or tautomeric forms .
  • Scale-Up Challenges : Transitioning from milligram to gram-scale may require switching from batch reactors to continuous flow systems to maintain yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.